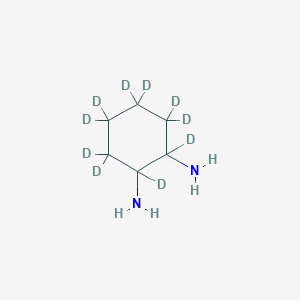

1,2-Cyclohexane-d10-diamine (cis/trans mixture)

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2 |

|---|---|

Molecular Weight |

124.25 g/mol |

IUPAC Name |

1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexane-1,2-diamine |

InChI |

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/i1D2,2D2,3D2,4D2,5D,6D |

InChI Key |

SSJXIUAHEKJCMH-MBXGXEIXSA-N |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])N)([2H])N)([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

C1CCC(C(C1)N)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Deuteration of o-Phenylenediamine :

-

Substrate : o-Phenylenediamine (C₆H₄(NH₂)₂) is treated with deuterium oxide (D₂O) in the presence of a platinum or palladium catalyst to replace aromatic hydrogens with deuterium, forming o-phenylenediamine-d₄ (C₆D₄(NH₂)₂).

-

Hydrogenation : The deuterated aromatic amine is subjected to high-pressure D₂ (10–50 atm) using a Raney nickel or ruthenium catalyst at 80–120°C. This step reduces the benzene ring to a cyclohexane structure, incorporating six additional deuterium atoms.

-

-

Isomer Formation :

Key Parameters

This method achieves 70–85% yields, with deuterium incorporation exceeding 92 atom %. Post-synthesis purification via vacuum distillation or recrystallization removes residual catalysts and byproducts.

Deuteration of Pre-Formed 1,2-Diaminocyclohexane

An alternative approach involves deuterium exchange reactions on pre-synthesized 1,2-diaminocyclohexane. This method is less common but valuable for small-scale isotopic labeling.

Steps and Considerations

-

Base-Catalyzed H/D Exchange :

-

The non-deuterated diamine is dissolved in D₂O with a strong base (e.g., NaOD or KOD) at 60–80°C. Protons α to the amine groups undergo exchange with deuterium over 48–72 hours.

-

Limitation : This method only replaces hydrogens adjacent to nitrogen, resulting in partial deuteration (typically 4–6 D atoms).

-

-

Full Deuteration via Radical Initiation :

Comparative Data

| Method | Deuterium Incorporation | Yield (%) | cis/trans Ratio |

|---|---|---|---|

| Catalytic Hydrogenation | 92–99 atom % D | 70–85 | 1:1–1:2 |

| H/D Exchange | 40–60 atom % D | 50–65 | Unchanged |

Resolution and Purification Techniques

The cis/trans mixture generated during synthesis requires resolution to obtain enantiomerically pure fractions.

Diastereomeric Salt Formation

-

Chiral Acid Resolution :

-

The diamine mixture is treated with a chiral acid (e.g., L-tartaric acid or D-di-p-toluoyl tartaric acid) in methanol. Diastereomeric salts form, which are separated via fractional crystallization.

-

Example : Co-crystallization with fumaric acid enriches the trans isomer to >99% enantiomeric excess (ee).

-

-

Chromatographic Separation :

Industrial-Scale Purification

| Technique | Efficiency (%) | Cost | Scalability |

|---|---|---|---|

| Co-crystallization | 85–90 | Low | High |

| Chiral Chromatography | 95–98 | High | Limited |

Comparative Analysis of Synthetic Methods

The table below evaluates the practicality of major synthesis routes:

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclohexane-d10-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: It can be reduced further to form cyclohexane derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

Oxidation: Imines, nitriles.

Reduction: Cyclohexane derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Epoxy Curing Agents

1,2-Cyclohexane-d10-diamine is widely used as a curing agent for epoxy resins. Its ability to react with epoxy groups facilitates the formation of robust cross-linked networks, enhancing the mechanical properties of materials. This application is particularly relevant in:

- Coatings : Providing protective layers in industrial and commercial settings.

- Adhesives and Sealants : Offering strong bonding capabilities for various substrates.

- Elastomers : Improving flexibility and durability in rubber-like materials.

The compound's effectiveness as a curing agent is attributed to its amine functional groups, which promote the hardening process through nucleophilic attack on epoxide rings .

Antimicrobial Properties

Recent studies have highlighted the potential of 1,2-cyclohexane-d10-diamine derivatives in combating bacterial resistance. For instance:

- Organosilane Fibres : Hybrid fibres created from (1S,2S)-cyclohexane-1,2-diamine have demonstrated over 99.9% inhibition against pathogenic strains such as Staphylococcus aureus and Pseudomonas aeruginosa. These fibres are promising for wound healing applications due to their biocompatibility and ability to promote fibroblast viability .

Coordination Chemistry

The compound has also been investigated for its role as a ligand in coordination complexes. For example:

- Copper(II) and Zinc(II) Complexes : Research has shown that trans-cyclohexane-1,2-diamine can form stable complexes with metal ions like copper and zinc. These complexes exhibit various biological activities, including antimicrobial properties assessed through disk diffusion methods .

Case Studies

Mechanism of Action

The mechanism of action of 1,2-Cyclohexane-d10-diamine depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. In biological systems, its deuterium labeling allows for the tracing of metabolic pathways without altering the compound’s chemical properties significantly.

Comparison with Similar Compounds

Examples :

Comparison Table :

Structurally Similar Cyclic Diamines

Cyclopentane-1,2-diamine

Molecular Formula : C₅H₁₀N₂

Key Differences :

Cyclooctane-1,2-diamine

Molecular Formula : C₈H₁₆N₂

Key Differences :

- Larger ring size reduces ring strain, improving thermal stability but lowering solubility in polar solvents .

Functionalized Derivatives

trans-Cyclohexane-1,2-dicarboxylic Acid

Molecular Formula : C₈H₁₂O₄

Key Differences :

Dichlorocyclohexanes (e.g., cis-1,2-Dichlorocyclohexane)

Molecular Formula : C₆H₁₀Cl₂

Key Differences :

- Chlorine substituents introduce electronegativity, altering reactivity toward nucleophilic substitution .

- Applications : Intermediate in agrochemical synthesis; lacks chiral amine utility.

Research Findings and Data

Stereochemical Influence

- The trans-1,2-diaminocyclohexane isomer demonstrates poor helicity induction in nickel-salen complexes (ΔG‡ = 12.3 kcal/mol for interconversion), limiting its use in foldamer-based catalysis .

- Deuterated analogs exhibit isotopic shifts in NMR (e.g., ²H NMR at 76.8 MHz), critical for mechanistic studies in organometallic chemistry .

Biological Activity

1,2-Cyclohexane-d10-diamine, a compound characterized by its two amine groups, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

1,2-Cyclohexane-d10-diamine exists as a mixture of cis and trans isomers. The general formula is represented as:

The presence of two amine groups allows for various interactions with biological targets, making it a candidate for drug development. The structural characteristics contribute to its solubility and reactivity in biological systems.

Anticancer Properties

Recent studies have indicated that derivatives of cyclohexane compounds exhibit significant anticancer activity. For instance, cyclohexane-1,3-dione derivatives were screened against several cancer cell lines, including non-small-cell lung cancer (NSCLC) and colorectal cancer cells. The results showed that these derivatives could inhibit cell growth effectively, with IC50 values indicating their potency as potential anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Cyclohexane-1,3-dione | H460 (NSCLC) | < 1 |

| Cyclohexane-1,3-dione | HT29 (Colorectal) | 0.5 |

| Cyclohexane-1,3-dione | MKN-45 (Gastric) | 0.8 |

The mechanism of action for 1,2-cyclohexane-d10-diamine and its derivatives appears to involve the inhibition of key cellular pathways associated with cancer cell proliferation. Studies have highlighted the role of reactive oxygen species (ROS) in mediating the anticancer effects observed in vitro. These compounds induce oxidative stress within cancer cells, leading to apoptosis .

Study 1: In Vitro Screening

In a study assessing the biological activity of various cyclohexane derivatives, researchers found that the introduction of specific functional groups significantly altered the anticancer efficacy of the compounds. The study utilized quantitative structure–activity relationship (QSAR) modeling to correlate molecular descriptors with biological activity .

Study 2: Chiral Ligands in Asymmetric Synthesis

Research has explored the use of cis-1,2-diaminocyclohexane as a chiral ligand in asymmetric synthesis. The ligands derived from this compound have shown promise in catalyzing reactions with high enantioselectivity. This property is crucial for synthesizing optically pure pharmaceuticals .

Pharmacological Applications

The potential applications of 1,2-cyclohexane-d10-diamine extend beyond oncology. Its ability to form complexes with transition metals suggests utility in catalysis and potentially in drug delivery systems. The unique structural features allow for modifications that can enhance selectivity and efficacy against various biological targets.

Q & A

Q. What are the optimal synthetic methodologies for preparing 1,2-Cyclohexane-d10-diamine (cis/trans mixture) in academic research?

A modular three-component reaction involving secondary amines, α,β-unsaturated aldehydes, and nitroalkenes under thermodynamic control is widely employed. Key parameters include using toluene as the solvent, slow addition of a slight excess of aldehyde, and Zn/HCl reduction of nitro intermediates to retain stereochemistry. This method yields trans,trans-nitrocyclohexenyl amines with diastereomeric ratios >10/1, followed by deuteration to achieve the d10-labeled product .

Q. How can researchers determine the cis/trans isomer ratio in a mixture of 1,2-Cyclohexane-diamine derivatives?

High-resolution ¹H-NMR spectroscopy is the primary method for assessing diastereomeric ratios. Distinct splitting patterns in the NMR spectra arise from the equatorial/axial orientations of substituents, allowing quantitative analysis of isomer distributions. For deuterated analogs, isotopic labeling may require complementary techniques like HRMS .

Q. What safety precautions are necessary when handling 1,2-Cyclohexane-diamine mixtures in laboratory settings?

The compound is corrosive (UN 2735) and requires protective gear (gloves, goggles), proper ventilation, and storage in inert conditions. Immediate neutralization of spills with weak acids (e.g., acetic acid) is recommended. Safety protocols should align with GHS hazard category 8 (corrosive substances) .

Advanced Research Questions

Q. How does the stereochemistry (cis vs. trans) of 1,2-Cyclohexane-diamine influence its role in asymmetric catalysis?

The trans isomer is extensively used in asymmetric hydrogenation (e.g., Noyori-type catalysts) due to its rigid chair conformation, which enhances enantioselectivity. In contrast, cis isomers are employed in organocatalysis for chiral induction in Michael additions and aldol reactions, leveraging their ability to form hydrogen-bonding networks .

Q. What mechanistic insights explain the stereochemical outcomes in the synthesis of cis/trans-1,2-Cyclohexane-diamine derivatives?

The reaction proceeds via a stepwise mechanism: (i) reversible imine/enamine/aminal equilibration, and (ii) conjugate addition of the aminodiene to the nitroolefin. Thermodynamic control favors trans,trans isomers due to lower steric strain in the transition state. Stereoretention during Zn/HCl reduction is attributed to minimized ring distortion in the intermediate .

Q. What analytical challenges arise when characterizing deuterated 1,2-Cyclohexane-d10-diamine, and how are they addressed?

Deuterium labeling introduces isotopic effects in NMR, such as altered splitting patterns and signal broadening. Researchers use ²H-NMR or HRMS to confirm deuteration efficiency. Cross-validation with X-ray crystallography (if crystals are obtainable) provides unambiguous stereochemical assignment .

Q. How can researchers resolve contradictions in reported catalytic activities of cis/trans-1,2-Cyclohexane-diamine mixtures?

Contradictions often stem from uncharacterized isomer ratios or impurities. Methodological solutions include:

- Isomer isolation : Chromatographic separation (e.g., chiral HPLC) or recrystallization.

- Computational modeling : DFT studies to predict steric/electronic effects of specific configurations.

- Control experiments : Testing isolated cis/trans isomers under identical conditions to isolate stereochemical contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.